molecular formula C14H10BrN3 B11619838 (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline

(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline

Cat. No.: B11619838
M. Wt: 300.15 g/mol
InChI Key: ZVGLSKOOEGXKKZ-UHFFFAOYSA-N
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Description

(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline is an organic compound characterized by the presence of a bromine atom, an imino group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline typically involves the following steps:

    Formation of Isoindoline Derivative: The synthesis begins with the preparation of an isoindoline derivative. This can be achieved by the cyclization of ortho-substituted benzylamines under acidic conditions.

    Bromination: The isoindoline derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Imination: The final step involves the formation of the imino group. This can be done by reacting the brominated isoindoline with aniline under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline exerts its effects depends on its interaction with molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline: Lacks the isoindoline and imino groups, making it less versatile in terms of chemical reactivity.

    N-phenylisoindoline: Does not contain the bromine atom, which limits its ability to participate in halogen bonding.

    N-(3-iminoisoindolin-1-ylidene)aniline:

Uniqueness

(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline stands out due to the presence of both the bromine atom and the iminoisoindoline moiety. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

3-(4-bromophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C14H10BrN3/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,(H2,16,17,18)

InChI Key

ZVGLSKOOEGXKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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